

Spectroscopic and Synthetic Profile of 7-(methylamino)heptan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Heptanone, 7-(methylamino)-
(6CI,9CI)

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Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the bifunctional molecule, 7-(methylamino)heptan-2-one. Due to the absence of publicly available experimental spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous compounds. Standardized experimental protocols for acquiring such data are also detailed. Furthermore, a logical workflow for its synthesis is provided, visualized using a Graphviz diagram. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related amino-ketone compounds.

Introduction

7-(methylamino)heptan-2-one is a chemical entity of interest due to its dual functionality, incorporating both a ketone and a secondary amine. Such structures are valuable synthons in organic chemistry and can be precursors for the synthesis of more complex molecules, including nitrogen-containing heterocycles and compounds with potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization in a laboratory setting. This document aims to fill the current

void in available data by providing a comprehensive predicted spectroscopic profile and outlining the methodologies for its experimental verification.

Predicted Spectroscopic Data

As of the date of this document, experimental spectroscopic data for 7-(methylamino)heptan-2-one (CAS No: 101258-88-2) is not available in the public domain. The following tables present predicted data based on the analysis of its chemical structure and comparison with known data for structurally related compounds.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for 7-(methylamino)heptan-2-one

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|--|----------------------------------|--------------|-------------|---------------------------|
| H1 (CH ₃ -C=O) | ~2.1 | s | 3H | - |
| H3 (-C(=O)-CH ₂ -) | ~2.4 | t | 2H | ~7.5 |
| H4, H5 (-CH ₂ -CH ₂ -) | ~1.3 - 1.6 | m | 4H | - |
| H6 (-CH ₂ -CH ₂ -N) | ~2.5 | t | 2H | ~7.5 |
| H7 (-CH ₂ -NH-) | ~2.6 | t | 2H | ~7.0 |
| NH | ~1.5 (variable) | br s | 1H | - |
| N-CH ₃ | ~2.4 | s | 3H | - |

Predictions are based on standard chemical shift values and data from analogous aliphatic ketones and amines.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for 7-(methylamino)heptan-2-one

| Carbon Atom | Chemical Shift (δ , ppm) |
|--|----------------------------------|
| C1 (CH ₃ -C=O) | ~30 |
| C2 (C=O) | ~210 |
| C3 (-C(=O)-CH ₂ -) | ~43 |
| C4, C5 (-CH ₂ -CH ₂ -) | ~24, ~29 |
| C6 (-CH ₂ -CH ₂ -N) | ~30 |
| C7 (-CH ₂ -NH-) | ~51 |
| N-CH ₃ | ~36 |

Predictions are based on standard chemical shift values and additivity rules.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 7-(methylamino)heptan-2-one

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|--------------------------------|--------------------------------|-------------|
| N-H Stretch | ~3300 - 3350 | Weak-Medium |
| C-H Stretch (sp ³) | ~2850 - 2960 | Strong |
| C=O Stretch (Ketone) | ~1715 | Strong |
| N-H Bend | ~1560 - 1590 | Medium |
| C-N Stretch | ~1100 - 1200 | Medium |

Predictions are based on characteristic infrared group frequencies.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for 7-(methylamino)heptan-2-one

| m/z | Ion | Notes |
|-----|---------------------|---|
| 143 | $[M]^+$ | Molecular Ion |
| 128 | $[M - CH_3]^+$ | Loss of a methyl group |
| 58 | $[CH_2=N^+(H)CH_3]$ | Alpha-cleavage at the amine |
| 43 | $[CH_3C\equiv O]^+$ | Acylium ion from alpha-cleavage at the ketone |

The molecular formula is $C_8H_{17}NO$, with an exact mass of 143.1310 Da.[\[1\]](#)

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 7-(methylamino)heptan-2-one (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of $CDCl_3$ or D_2O) in a standard 5 mm NMR tube. 1H and ^{13}C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. For 1H NMR, the spectral width would be set from approximately -1 to 12 ppm, and for ^{13}C NMR, from 0 to 220 ppm. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

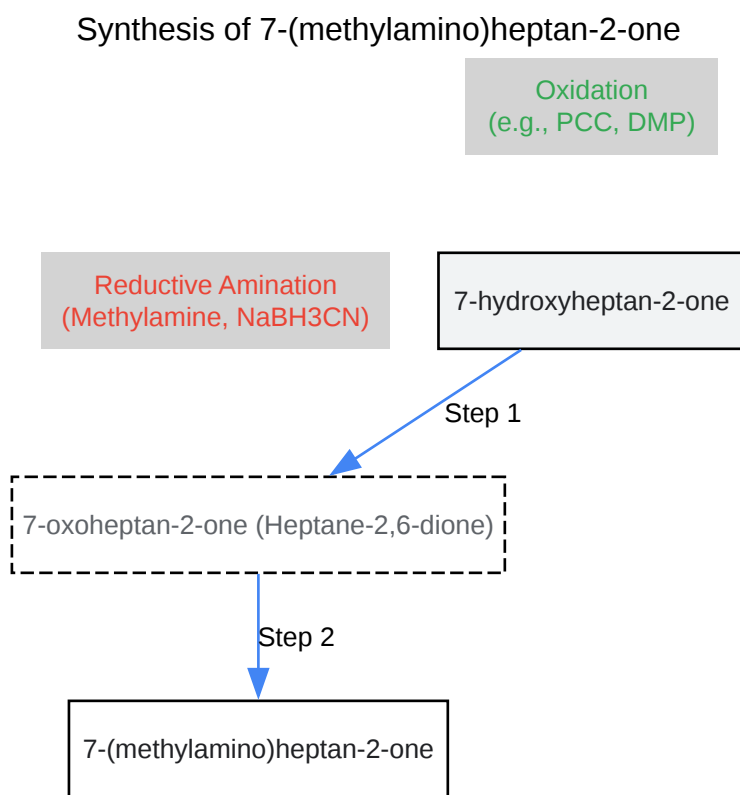
Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, often via a

gas chromatography (GC) inlet to ensure purity. The electron energy for ionization would be set to a standard 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of approximately 30 to 200 amu to detect the molecular ion and key fragment ions.

Synthetic Workflow

A plausible and efficient method for the synthesis of 7-(methylamino)heptan-2-one is through the reductive amination of a suitable precursor. The following diagram illustrates a logical synthetic pathway.



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Caption: Plausible synthetic route to 7-(methylamino)heptan-2-one.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 7-(methylamino)heptan-2-one, a molecule of interest for synthetic and medicinal chemistry. The presented NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable

resource for the identification and characterization of this compound. The outlined synthetic workflow provides a logical and practical approach for its preparation. It is anticipated that this guide will facilitate further research and application of 7-(methylamino)heptan-2-one and related bifunctional molecules.

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References

- 1. 2-Heptanone, 7-(methylamino)-(6Cl,9Cl) | C₈H₁₇NO | CID 15881000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 7-(methylamino)heptan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022891#7-methylamino-heptan-2-one-spectroscopic-data-nmr-ir-ms]

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